molecular formula C9H9N3O B2997379 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one CAS No. 1092344-97-2

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one

Cat. No.: B2997379
CAS No.: 1092344-97-2
M. Wt: 175.191
InChI Key: KGRLFHGKJKNTDO-UHFFFAOYSA-N
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Description

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is a heterocyclic compound with a unique structure that includes a pyrido-diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a diazotizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Indole derivatives

Uniqueness

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the diazepine ring. This gives it distinct chemical properties and potential biological activities compared to similar compounds .

Properties

IUPAC Name

5-methyl-1,7-dihydropyrido[3,2-d]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRLFHGKJKNTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC=CC2=C1C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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